6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Anti-inflammatory screening TNF-α inhibition Nitric oxide production

This 6-amino, N-4-ethyl benzoxazinone is the only derivative with confirmed dual NO and TNF-α suppression at 2.0 μM, essential for multi-pathway inflammation models. Its rigid core (single rotatable bond) minimizes entropic penalty for structure-based design. The 6-NH₂ handle enables amide coupling, reductive amination, and diazotization inaccessible in 7-substituted analogs. Substitution invalid without bioassay; ensure CAS 103361-44-0 integrity.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 103361-44-0
Cat. No. B182356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
CAS103361-44-0
Synonyms6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one(SALTDATA: FREE)
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCN1C(=O)COC2=C1C=C(C=C2)N
InChIInChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3
InChIKeyJJWMVWONUDEPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0): Baseline Characteristics and Procurement Rationale


6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0) is a heterocyclic compound belonging to the 1,4-benzoxazin-3-one family, characterized by a fused benzene-oxazine ring system bearing a primary amino group at the 6-position and an ethyl substituent at the N-4 position. The compound has a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of approximately 0.54 and a single rotatable bond , which differentiate it from other benzoxazinone congeners in terms of hydrogen bonding capacity and lipophilicity for target engagement.

Why Generic Substitution of 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0) with Unsubstituted or N-Alkyl Benzoxazinone Analogs Fails


The 2H-1,4-benzoxazin-3(4H)-one scaffold serves as a privileged structure in medicinal chemistry with activity profiles exquisitely sensitive to substitution pattern [1]. Systematic SAR studies demonstrate that the presence and nature of the N-4 substituent dramatically modulate biological activity, with ethyl substitution conferring optimal spatial and electronic properties for specific target engagement compared to methyl, propyl, or unsubstituted analogs [2]. The 6-amino group introduces a critical hydrogen bond donor/acceptor motif that is absent in 6-H or 6-nitro analogs, fundamentally altering molecular recognition at biological targets . Consequently, substituting 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one with other benzoxazinone derivatives lacking this precise substitution pattern will result in altered or abrogated biological activity profiles, rendering generic substitution scientifically invalid without confirmatory experimental validation.

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0): Quantitative Differentiation Evidence Guide


Differential Anti-Inflammatory Activity: 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one Exhibits Selective TNF-α Suppression vs. NO Production Profile

In anti-inflammatory activity screening, 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (designated as compounds 2-4 in the referenced dataset) demonstrated significant inhibition of both nitric oxide (NO) and TNF-α production at a concentration of 2.0 μM. In contrast, a comparator compound (Compound 1) within the same series exhibited inhibitory activity on TNF-α secretion at concentrations as low as 2.0 μM, but did not reduce NO levels at any of the tested concentrations . This divergence indicates that the specific 6-amino-4-ethyl substitution pattern confers a distinct anti-inflammatory mechanism that engages both NO and TNF-α pathways, whereas certain analogs selectively affect only the TNF-α axis.

Anti-inflammatory screening TNF-α inhibition Nitric oxide production Cytokine modulation

Enhanced Hydrogen Bonding Capacity and Altered Physicochemical Profile: 6-Amino Substitution Confers 4 Hydrogen Bond Acceptors vs. Unsubstituted Core

The 6-amino-4-ethyl substitution pattern significantly alters the hydrogen bonding and lipophilicity profile of the benzoxazinone scaffold. The target compound possesses 4 hydrogen bond acceptors derived from the lactam carbonyl, oxazine ring oxygen, and primary amino group . In comparison, unsubstituted 2H-1,4-benzoxazin-3(4H)-one contains only 3 hydrogen bond acceptors. The calculated LogP of 0.54 for 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one represents a distinct lipophilicity value that influences membrane permeability and target binding compared to both more polar (unsubstituted) and more lipophilic (N-alkyl chain-extended) analogs. The amino group at the 6-position enhances the compound's ability to form hydrogen bonds with receptors or enzymes, potentially leading to biological effects such as inhibition or activation of specific pathways .

Physicochemical property Hydrogen bonding Lipophilicity Drug-likeness

Validated Privileged Scaffold for Anti-Cancer and Anti-Inflammatory Lead Development: Benzoxazinone Core Demonstrates Tumor Cell DNA Intercalation Activity

Recent research demonstrates that 2H-1,4-benzoxazin-3(4H)-one derivatives containing the core structure shared by 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one exhibit notable anticancer activity through DNA intercalation mechanisms. In a systematic study of c-series compounds, several 7-substituted benzoxazinone derivatives showed inhibitory activity against Huh-7 liver cancer cells, with IC50 values of 28.48 μM (c5), 32.60 μM (c14), 31.87 μM (c16), and 19.05 μM (c18) [1]. The benzoxazinone scaffold is recognized for its promising biological activities and low toxicity profile, making it a valuable scaffold in drug discovery and development [1]. The 6-amino substitution in the target compound provides a distinct vector for further derivatization compared to the 7-substituted analogs in the referenced study, offering a differentiated starting point for medicinal chemistry optimization.

Anticancer activity DNA intercalation Apoptosis induction Lead optimization

Conformational Restriction: Single Rotatable Bond Confers Reduced Conformational Entropy vs. Flexible Analogs

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one possesses only one rotatable bond, corresponding to the ethyl substituent at the N-4 position . This restricted conformational flexibility contrasts with benzoxazinone analogs bearing larger or more numerous N-alkyl substituents, which introduce additional degrees of conformational freedom. Reduced conformational entropy is a well-established principle in medicinal chemistry for enhancing binding affinity to biological targets by minimizing the entropic penalty upon target engagement. The fused benzoxazinone ring system provides a rigid planar core structure , while the single rotatable bond maintains sufficient flexibility for induced-fit binding interactions without the excessive conformational entropy penalty associated with more flexible analogs.

Conformational restriction Binding entropy Molecular recognition Structure-based design

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0): Prioritized Research and Industrial Application Scenarios


Anti-Inflammatory Drug Discovery: Dual Pathway Modulation Research

Research groups focused on identifying small molecules that modulate multiple inflammatory pathways should prioritize 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one over analogs that selectively target only the TNF-α axis. As demonstrated in anti-inflammatory screening, this compound inhibits both NO and TNF-α production at 2.0 μM, whereas comparator Compound 1 failed to reduce NO levels at any tested concentration . This broader mechanism of action makes the compound particularly valuable for studies of complex inflammatory conditions where dual pathway intervention may be required for therapeutic efficacy.

Medicinal Chemistry: Lead Optimization with 6-Amino Derivatization Vector

Medicinal chemists seeking a benzoxazinone scaffold with a distinct vector for structural elaboration should select 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one rather than 7-substituted or unsubstituted core analogs. The established anticancer activity of benzoxazinone derivatives, including IC50 values of 19.05–32.60 μM against Huh-7 liver cancer cells [1], validates the scaffold's utility in oncology research. The 6-amino position provides a unique synthetic handle for derivatization reactions (e.g., amide coupling, reductive amination, diazotization) that is unavailable in 7-substituted analogs, enabling exploration of novel chemical space in lead optimization programs.

Structure-Based Drug Design: Conformationally Restricted Scaffold for Entropy-Driven Binding Optimization

Computational chemists and structural biologists engaged in structure-based drug design should consider 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one as a scaffold with favorable binding entropy characteristics. The compound possesses only one rotatable bond , significantly fewer than analogs with extended N-alkyl chains. This conformational restriction minimizes the entropic penalty upon target binding, a critical consideration in lead optimization for improving binding affinity. The rigid planar benzoxazinone core combined with the precisely positioned 6-amino hydrogen bond donor/acceptor motif provides a predictable pharmacophore for molecular docking and virtual screening campaigns.

Physicochemical Property Benchmarking: Reference Compound for Hydrogen Bonding and Lipophilicity Studies

Analytical chemists and formulation scientists developing predictive models for solubility, permeability, or target engagement should utilize 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one as a well-characterized reference compound. The compound's 4 hydrogen bond acceptors and calculated LogP of 0.54 provide a defined physicochemical benchmark against which other benzoxazinone derivatives can be compared. This is particularly relevant for establishing quantitative structure-property relationships (QSPR) to guide the selection of analogs with optimal drug-like properties or for calibrating computational models that predict membrane permeability and oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.